2-Chloro-4-(difluoromethoxy)phenacyl bromide
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Overview
Description
2-Chloro-4-(difluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H7BrClF2O2 It is a derivative of phenacyl bromide, characterized by the presence of chloro and difluoromethoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)phenacyl bromide typically involves the bromination of 2-Chloro-4-(difluoromethoxy)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing effects of the chloro and difluoromethoxy groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic, or halogenated derivatives of the original compound.
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)phenacyl bromide has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine atom.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The chloro and difluoromethoxy groups on the aromatic ring influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Similar in structure but lacks the chloro and difluoromethoxy substituents.
4-(Difluoromethoxy)phenacyl bromide: Similar but lacks the chloro substituent.
2-Chloro-4-methoxyphenacyl bromide: Similar but has a methoxy group instead of a difluoromethoxy group.
Uniqueness
2-Chloro-4-(difluoromethoxy)phenacyl bromide is unique due to the presence of both chloro and difluoromethoxy groups, which enhance its reactivity and selectivity in chemical reactions. These substituents also influence the compound’s physical and chemical properties, making it distinct from other phenacyl bromide derivatives .
Properties
Molecular Formula |
C9H6BrClF2O2 |
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Molecular Weight |
299.49 g/mol |
IUPAC Name |
2-bromo-1-[2-chloro-4-(difluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6BrClF2O2/c10-4-8(14)6-2-1-5(3-7(6)11)15-9(12)13/h1-3,9H,4H2 |
InChI Key |
VLHMFOQLVHWHHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)C(=O)CBr |
Origin of Product |
United States |
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